molecular formula C10H8Br2N2O2 B2663254 Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1119448-99-5

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2663254
CAS No.: 1119448-99-5
M. Wt: 347.994
InChI Key: BIFZUIRJJWFGNV-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8Br2N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is particularly interesting due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target proteins, influencing their activity. This interaction can lead to the modulation of biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its dual bromine substitutions, which enhance its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFZUIRJJWFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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